molecular formula C22H19ClN6O3S B465500 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone]

Cat. No.: B465500
M. Wt: 482.9g/mol
InChI Key: YVDFTCRRYTZEDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] is a complex organic compound that features a unique combination of thiazole, pyrazole, and hydrazone moieties

Preparation Methods

The synthesis of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] typically involves multi-step reactions starting from commercially available precursors. The synthetic route may include the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Synthesis of the pyrazole ring: This involves the condensation of a hydrazine derivative with a 1,3-diketone.

    Coupling reactions: The thiazole and pyrazole intermediates are then coupled using appropriate reagents and conditions to form the final compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reaction pathway and conditions used.

Scientific Research Applications

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] has several scientific research applications:

    Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.

    Materials Science: It can be used in the development of novel materials with specific properties, such as conductivity or fluorescence.

    Chemical Biology: The compound can serve as a probe or tool for studying biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of 1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(4-tert-butyl-1,3-thiazol-2-yl)-3-{4-nitrophenyl}-1H-pyrazole-4,5-dione 4-[(4-chlorophenyl)hydrazone] can be compared with other similar compounds, such as:

    Thiazole derivatives: These compounds share the thiazole ring and may exhibit similar biological activities.

    Pyrazole derivatives: Compounds with the pyrazole ring may have comparable chemical properties and reactivity.

    Hydrazone derivatives: These compounds contain the hydrazone functional group and may have similar applications in medicinal chemistry and materials science.

Properties

Molecular Formula

C22H19ClN6O3S

Molecular Weight

482.9g/mol

IUPAC Name

2-(4-tert-butyl-1,3-thiazol-2-yl)-4-[(4-chlorophenyl)diazenyl]-5-(4-nitrophenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C22H19ClN6O3S/c1-22(2,3)17-12-33-21(24-17)28-20(30)19(26-25-15-8-6-14(23)7-9-15)18(27-28)13-4-10-16(11-5-13)29(31)32/h4-12,27H,1-3H3

InChI Key

YVDFTCRRYTZEDT-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)Cl

Canonical SMILES

CC(C)(C)C1=CSC(=N1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)Cl

Origin of Product

United States

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